(S)-2-ethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679631 | |

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-05-4 | |

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Ethylpiperazine Dihydrochloride for Drug Discovery Professionals

This guide serves as a comprehensive technical resource on (S)-2-ethylpiperazine dihydrochloride, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, state-of-the-art analytical methodologies, and practical handling protocols. The narrative emphasizes the causality behind experimental choices, providing not just data, but actionable insights grounded in established scientific principles.

Core Physicochemical and Structural Properties

This compound is the hydrochloride salt form of the chiral secondary amine (S)-2-ethylpiperazine. The introduction of the ethyl group at the C2 position creates a stereocenter, making it a valuable synthon for introducing specific three-dimensional architecture into target molecules. The dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility compared to the free base, facilitating its use in various synthetic and biological applications.

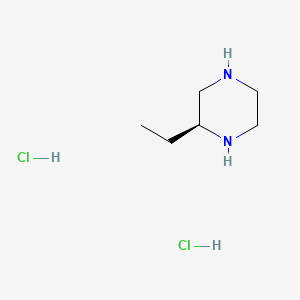

Below is a diagram illustrating the chemical structure, explicitly showing the (S)-stereochemistry at the chiral center and the protonation of both nitrogen atoms in the dihydrochloride salt form.

Caption: Chemical Structure of this compound

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 128427-05-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [2][3][5] |

| Molecular Weight | 187.11 g/mol | [2][4][5][6] |

| IUPAC Name | (2S)-2-ethylpiperazine dihydrochloride | |

| Synonyms | (S)-2-Ethyl-piperazine-2HCl | [2][3][7] |

| Appearance | Light yellow to yellow solid | [7] |

| Purity | ≥98% (Commercially available) | [4] |

| InChI Key | VCKAKBROIJTVJI-ILKKLZGPSA-N | [4] |

| Storage Temperature | Room Temperature or 2-8°C; store sealed in a dry environment |[7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure substituted piperazines is a critical challenge in pharmaceutical development. Direct alkylation of piperazine often leads to mixtures of mono- and di-substituted products and does not address chirality. Therefore, stereocontrolled synthesis typically relies on cyclization strategies using chiral precursors.

The following is a representative protocol for synthesizing the chiral piperazine ring, followed by salt formation. This methodology is based on established principles for creating substituted piperazines from chiral amino alcohols.[8]

Representative Synthesis Protocol

Objective: To synthesize (S)-2-ethylpiperazine from a suitable chiral precursor, followed by dihydrochloride salt formation.

Methodology:

-

Step 1: Precursor Activation: Begin with (S)-2-amino-1-butanol. The primary amine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent self-reaction. The hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.

-

Step 2: Nucleophilic Substitution: The activated precursor is then reacted with a second protected amine, such as N-Boc-ethylamine, which acts as a nucleophile to displace the leaving group, forming a linear, differentially protected diamine intermediate.

-

Step 3: Deprotection and Cyclization: The protecting groups are selectively removed under appropriate conditions (e.g., acid for Boc groups). The resulting linear diamine is then induced to cyclize under basic conditions to form the (S)-2-ethylpiperazine ring.

-

Step 4: Purification: The crude (S)-2-ethylpiperazine free base is purified using flash column chromatography on silica gel to remove any unreacted starting materials or side products.[8]

-

Step 5: Dihydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The this compound salt precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Representative workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, purity, and stereochemical integrity of the final compound. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For this compound, protonation of the two nitrogen atoms results in a significant downfield shift for adjacent protons and carbons in the NMR spectra. While experimental data is not widely published, predicted data based on structurally similar compounds provides a reliable reference.[9]

Table 2: Predicted ¹H and ¹³C NMR Data in D₂O

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|

| ¹H NMR | |||

| 3.60 - 3.75 | m | 1H (H-2) | |

| 3.75 - 3.90 | m | 2H (H-3ax, H-5ax) | |

| 3.45 - 3.60 | m | 2H (H-3eq, H-5eq) | |

| 3.25 - 3.40 | m | 1H (H-6ax) | |

| 3.05 - 3.20 | m | 1H (H-6eq) | |

| 1.80 - 1.95 | m | 2H (-CH₂- ethyl) | |

| 1.05 - 1.15 | t | 3H (-CH₃ ethyl) | |

| 9.50 - 10.50 | br s | 4H (2 x -NH₂⁺-) | |

| ¹³C NMR | |||

| ~55-58 | C-2 | ||

| ~42-45 | C-3, C-5 | ||

| ~40-42 | C-6 | ||

| ~20-23 | -CH₂- (ethyl) | ||

| ~9-12 | -CH₃ (ethyl) |

Data is predicted based on the analysis of structurally related compounds and should be used as a reference.[9]

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak. Integration of the ¹H spectrum should correspond to the assigned protons.

Chromatographic Techniques for Purity Assessment

Chromatography is employed to determine the purity of the compound and to detect any potential impurities.

-

High-Performance Liquid Chromatography (HPLC): Piperazine and its simple alkyl derivatives lack a strong UV chromophore, making detection at low levels challenging.[11] A common and effective strategy is pre-column derivatization.

-

Causality: Reacting the amine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a stable derivative that can be easily detected by a standard HPLC-UV detector.[11] This allows for sensitive quantification and purity analysis. Chiral HPLC methods can also be developed to confirm enantiomeric purity.

-

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another viable method for assessing the purity of piperazine derivatives, particularly for volatile impurities.[12]

Supporting Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base (C₆H₁₄N₂; MW: 114.19). The spectrum would be expected to show a prominent ion at m/z 115.1 [M+H]⁺.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt is expected to show broad absorption bands in the 2400-3000 cm⁻¹ region, characteristic of amine salt (N-H) stretching, in addition to C-H stretching bands around 2850-2960 cm⁻¹.

Caption: A typical analytical workflow for the characterization of the title compound.

Applications in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[13] The introduction of a chiral center, as in (S)-2-ethylpiperazine, provides a critical tool for optimizing drug-target interactions.

-

Chiral Building Block: It serves as a key intermediate for synthesizing complex molecules where the stereochemistry of the piperazine substituent is crucial for biological activity. The specific (S)-configuration can lead to enhanced potency, selectivity, or improved pharmacokinetic properties compared to its racemate or (R)-enantiomer.

-

Scaffold for Library Synthesis: It can be incorporated into compound libraries for high-throughput screening. The two distinct nitrogen atoms allow for differential functionalization, enabling the rapid generation of diverse chemical entities.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [1][7] |

| H312 | Harmful in contact with skin. | [1] | |

| H315 | Causes skin irritation. | [1][7] | |

| H319 | Causes serious eye irritation. | [1][7] | |

| H332 | Harmful if inhaled. | [1] | |

| H335 | May cause respiratory irritation. | [1][7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles.[14]

-

Hand Protection: Use compatible, chemical-resistant gloves.

-

Respiratory Protection: For handling bulk quantities or where dust may be generated, use a government-approved respirator.[14]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[15]

-

Incompatibilities: Keep away from strong oxidizing agents.[15]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a well-defined chiral building block with significant potential for the synthesis of novel pharmaceutical agents. Its value lies in the combination of the privileged piperazine scaffold and a specific stereocenter, enabling precise structural modifications in drug design. A thorough understanding of its properties, analytical characterization, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

-

Global Substance Registration System (GSRS). 2-ETHYLPIPERAZINE DIHYDROCHLORIDE. [Link]

-

PubChem. Ethyl Piperazine-2-carboxylate Dihydrochloride. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

The Royal Society of Chemistry. Supplemental Information - Chemo-selective Buchwald-Hartwig amination. [Link]

-

Trade Science Inc. Analytical CHEMISTRY - An Indian Journal. [Link]

-

PubMed Central (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

NIST Chemistry WebBook. Piperazine dihydrochloride. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. (S)-2-ETHYL-PIPERAZINE-2HCl | 128427-05-4 [amp.chemicalbook.com]

- 3. (S)-2-ETHYL-PIPERAZINE-2HCl | 128427-05-4 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. GSRS [gsrs-dev-public.ncats.io]

- 7. (S)-2-ETHYL-PIPERAZINE-2HCl | 128427-05-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. hakon-art.com [hakon-art.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. jwpharmlab.com [jwpharmlab.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to (S)-2-Ethylpiperazine Dihydrochloride: A Chiral Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its frequent presence in a multitude of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] The introduction of a chiral center, as seen in (S)-2-ethylpiperazine dihydrochloride, adds a crucial third dimension to this privileged structure, allowing for stereospecific interactions with biological targets. This guide provides a comprehensive technical overview of this compound (CAS Number: 128427-05-4), focusing on its synthesis, analytical characterization, and its emerging role as a key building block in the development of novel therapeutics, particularly for neurological disorders.[3][4]

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of the (S)-enantiomer of 2-ethylpiperazine. The dihydrochloride form enhances the compound's stability and crystallinity, making it more suitable for pharmaceutical handling and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128427-05-4 | [5] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [5] |

| Molecular Weight | 187.11 g/mol | [6] |

| Appearance | Solid | [6] |

| Synonyms | (2S)-2-Ethylpiperazine dihydrochloride, Piperazine, 2-ethyl-, dihydrochloride, (S)- | [5] |

| InChI Key | VCKAKBROIJTVJI-ILKKLZGPSA-N | [7] |

| Canonical SMILES | CCC1CNCCN1.Cl.Cl | [7] |

The presence of the ethyl group at the C-2 position creates a stereocenter, leading to two enantiomers: (R)-2-ethylpiperazine and (S)-2-ethylpiperazine. The (S)-configuration is crucial for its specific applications in asymmetric synthesis and its targeted interaction with chiral biological systems.

Strategic Synthesis of this compound

The enantioselective synthesis of C-substituted piperazines is a key challenge in medicinal chemistry.[1] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be conceptualized based on established methodologies for chiral piperazine synthesis. A common and effective strategy involves the cyclization of a chiral precursor derived from a readily available chiral pool starting material.

Representative Synthetic Workflow

The following protocol is a generalized representation of a plausible synthetic route. The causality behind this experimental design lies in leveraging a known chiral starting material to introduce the desired stereochemistry, followed by a series of standard organic transformations to construct the piperazine ring and subsequent salt formation.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize (S)-2-ethylpiperazine from a suitable chiral precursor, followed by dihydrochloride salt formation.

Methodology:

-

Step 1: Precursor Preparation.

-

Protect the amino group of commercially available (S)-2-aminobutanol with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Convert the hydroxyl group of the N-Boc protected amino alcohol into a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding mesylate or tosylate. This activation is critical for the subsequent nucleophilic substitution reaction.

-

-

Step 2: First N-Alkylation.

-

React the activated precursor from Step 1 with a second protected amino species, such as N-Boc-aminoethanal, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the linear diamine backbone of the future piperazine ring.

-

-

Step 3: Cyclization and Deprotection.

-

Selectively remove the protecting groups. Acidic conditions (e.g., trifluoroacetic acid) are typically used to remove Boc groups.

-

Induce cyclization of the resulting linear diamine to form the (S)-2-ethylpiperazine ring. This is often achieved under basic conditions, where the terminal amino group displaces the leaving group installed in Step 1.

-

-

Step 4: Purification.

-

Purify the crude (S)-2-ethylpiperazine free base using flash column chromatography on silica gel.

-

-

Step 5: Dihydrochloride Salt Formation.

-

Dissolve the purified (S)-2-ethylpiperazine free base in a suitable solvent like absolute ethanol or diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete.[8]

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.[8]

-

This self-validating protocol ensures that the stereochemistry of the final product is determined by the starting chiral material. Each step can be monitored by standard analytical techniques such as TLC, NMR, and MS to confirm the identity and purity of the intermediates.

Analytical Methods for Quality Control and Enantiomeric Purity

The determination of enantiomeric purity is paramount for any chiral compound intended for pharmaceutical use.[9] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[10][11]

Chiral HPLC Method Development Strategy

Developing a robust chiral HPLC method requires screening different chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.[12]

Caption: Logical workflow for chiral HPLC method development.

Representative Chiral HPLC Protocol

Objective: To determine the enantiomeric purity of (S)-2-ethylpiperazine.

Methodology:

-

Sample Preparation:

-

Liberate the free base from the dihydrochloride salt by dissolving the salt in water and basifying with NaOH to a pH > 10.

-

Extract the free base into an organic solvent (e.g., dichloromethane).

-

Dry the organic extract and evaporate the solvent.

-

Dissolve the resulting residue in the HPLC mobile phase to a known concentration.

-

-

Chromatographic Conditions (Starting Point):

-

Column: A polysaccharide-based chiral column, such as a Lux Cellulose-2 or Chiralpak AD-H.

-

Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The basic additive (DEA) is crucial for obtaining good peak shape for amines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a solution of the racemic 2-ethylpiperazine to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the prepared sample of the (S)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

This protocol must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity (LOD/LOQ) for its intended use in a drug development setting.[9]

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. The piperazine moiety can act as a linker or a pharmacophore itself, while the (S)-ethyl group provides a specific stereochemical orientation for enhanced target binding.[1][13] Its application is particularly noted in the development of agents targeting the central nervous system (CNS).[14]

Role as a Privileged Scaffold in CNS Drug Candidates

Arylpiperazine derivatives are well-known for their activity on various neurotransmitter receptors, including serotonin and dopamine receptors.[15] The incorporation of a chiral center, such as the one in (S)-2-ethylpiperazine, can lead to enantiomers with significantly different affinities and functional activities at these receptors. This stereoselectivity is a cornerstone of modern drug design, aiming to develop more potent and selective drugs with fewer off-target side effects.[3]

While specific drugs currently on the market that explicitly use this compound as a starting material are not readily identified in the public domain, its structural motif is highly relevant to the synthesis of novel compounds undergoing investigation for a range of neurological and psychiatric conditions, including:

The general strategy involves the N-alkylation or N-arylation of the piperazine ring to introduce pharmacophoric elements that interact with specific biological targets. The (S)-ethyl group serves to orient these elements in a precise three-dimensional space, enhancing the molecule's affinity and selectivity for its intended target.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists seeking to introduce stereochemical complexity and favorable pharmacokinetic properties into novel drug candidates. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical principles. The analytical methods for its characterization, particularly for enantiomeric purity, are robust and reliable. As the demand for more selective and potent drugs continues to grow, particularly in the challenging area of CNS disorders, the importance of chiral building blocks like this compound is set to increase. Its utility in creating structurally diverse and stereochemically defined compound libraries will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

- BenchChem. (2025). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt. BenchChem.

- Bentham Science. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl piperazine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Piperazine-2-carboxylate Dihydrochloride. PubChem. Retrieved from [Link]

- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5427.

- PharmacologyOnLine. (n.d.).

- MDPI. (2021).

- Royal Society of Chemistry. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 13(36), 9374-9393.

- Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

- BenchChem. (2025). A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride. BenchChem.

- BenchChem. (2025).

- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-168.

- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

- Wiley Online Library. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601.

- SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Analytical Science and Technology, 12(1), 28.

- PubMed Central. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4487.

- ScienceDirect. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography.

- Chiralpedia. (2022).

- Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.

- PubMed Central. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(16), 8758.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. (S)-2-ETHYL-PIPERAZINE-2HCl | 128427-05-4 [chemicalbook.com]

- 6. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sfera.unife.it [sfera.unife.it]

- 13. mdpi.com [mdpi.com]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrrjournal.com [ijrrjournal.com]

An In-Depth Technical Guide to (S)-2-Ethylpiperazine Dihydrochloride: Properties, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (S)-2-ethylpiperazine dihydrochloride, a chiral heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore robust methodologies for its synthesis and analytical characterization, and discuss the critical role of its stereochemistry in the context of modern medicinal chemistry.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to drug candidates.[1] Its presence in numerous FDA-approved drugs is a testament to its value in drug design.[2] The introduction of a chiral center, as seen in (S)-2-ethylpiperazine, adds a layer of stereochemical complexity that can be leveraged to enhance target selectivity and potency while potentially reducing off-target effects.[3][4][5] This guide focuses on the (S)-enantiomer of 2-ethylpiperazine dihydrochloride, a stable salt form that is amenable to laboratory handling and formulation development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The dihydrochloride salt form of (S)-2-ethylpiperazine enhances its stability and solubility in aqueous media.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [6][7][8] |

| Molecular Weight | 187.11 g/mol | [6][7][8] |

| CAS Number | 128427-05-4 | [6][9] |

| Appearance | Light yellow to yellow solid | [9] |

| Storage Temperature | Room Temperature, Sealed in a dry environment | [9] |

Synthesis of this compound: A Representative Protocol

The enantioselective synthesis of 2-substituted piperazines is a key challenge in medicinal chemistry. While numerous methods exist for the synthesis of piperazine derivatives, the preparation of enantiomerically pure forms requires a carefully designed strategy.[10] A common and effective approach involves the use of a chiral precursor, such as an amino acid, to establish the desired stereocenter.[7][8]

The following is a representative, multi-step protocol for the synthesis of (S)-2-ethylpiperazine, based on established methodologies for the preparation of chiral 2-substituted piperazines.[7][8]

Rationale for the Synthetic Approach

The chosen synthetic route begins with a readily available chiral starting material, (S)-2-aminobutanoic acid, to ensure the stereochemical integrity of the final product. The strategy involves the formation of a diamine intermediate, followed by cyclization to form the piperazine ring. The use of protecting groups is essential to direct the reactivity of the nitrogen atoms and prevent unwanted side reactions.

Visualizing the Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Reduction of (S)-2-Aminobutanoic Acid

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add (S)-2-aminobutanoic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench with water, followed by 15% aqueous sodium hydroxide and then water again.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-1-butanol.

Step 2: Protection of the Amino Group

-

Dissolve the crude (S)-2-amino-1-butanol in dichloromethane (DCM).

-

Add triethylamine (Et₃N) and then di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amino alcohol.

Step 3: Activation of the Hydroxyl Group

-

Dissolve the Boc-protected amino alcohol in DCM and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the mixture with cold water and brine.

-

Dry the organic layer and concentrate to give the mesylated intermediate.

Step 4: Nucleophilic Substitution

-

Dissolve the mesylated intermediate in a suitable solvent such as acetonitrile.

-

Add ethyl aminoacetate and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected linear diamine.

Step 5: Cyclization and Deprotection

-

Treat the protected linear diamine with a strong base (e.g., sodium ethoxide in ethanol) and heat to induce cyclization to the piperazinone.

-

Reduce the piperazinone using a strong reducing agent like LiAlH₄.

-

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM).

-

Neutralize the reaction mixture and extract the (S)-2-ethylpiperazine free base.

Step 6: Dihydrochloride Salt Formation

-

Dissolve the purified (S)-2-ethylpiperazine free base in a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether with stirring.

-

Collect the precipitated solid by filtration, wash with ether, and dry under vacuum to obtain this compound.

Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl group (a triplet and a quartet), the piperazine ring protons, and the amine protons. The integration of the signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used. The method would involve dissolving the sample in a suitable mobile phase and comparing the retention time to that of the racemic mixture or the (R)-enantiomer if available. A review of analytical methods for piperazine determination can provide a starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, which should show a peak corresponding to the protonated free base [M+H]⁺.

Role and Applications in Drug Development

The piperazine moiety is a privileged scaffold in drug discovery due to its favorable physicochemical properties and versatile chemical reactivity.[1][11] The introduction of a chiral center at the 2-position, as in (S)-2-ethylpiperazine, offers several advantages in the design of novel therapeutics.

Modulation of Pharmacological Activity

The stereochemistry of a drug molecule can have a profound impact on its interaction with its biological target. The (S)-enantiomer of a chiral compound may exhibit significantly different potency, efficacy, and selectivity compared to its (R)-counterpart or the racemic mixture.[3][5] For instance, stereoisomers of chiral methyl-substituted aryl piperazinium compounds have shown distinct selectivity for different nicotinic acetylcholine receptor subtypes.[12]

Therapeutic Potential of Piperazine Derivatives

Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][13] They are also being investigated for their potential in treating cancer and infectious diseases.[11][14] The (S)-2-ethylpiperazine scaffold can serve as a valuable building block for the synthesis of new chemical entities with tailored pharmacological profiles.

Structural Elucidation and Drug Design

The three-dimensional structure imparted by the chiral center can be exploited to achieve a more precise fit within the binding pocket of a target protein, leading to enhanced biological activity.

Caption: The role of (S)-2-ethylpiperazine as a chiral scaffold in drug design.

Conclusion

This compound is a valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the inherent advantages of the piperazine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this promising compound. As the demand for stereochemically pure drugs continues to grow, the importance of chiral synthons like (S)-2-ethylpiperazine is set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. Piperazine synthesis [organic-chemistry.org]

- 11. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-ethylpiperazine dihydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of (S)-2-Ethylpiperazine Dihydrochloride

Introduction

(S)-2-ethylpiperazine is a chiral saturated heterocycle that serves as a valuable building block in modern medicinal chemistry. The piperazine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds, offering a unique combination of structural rigidity, basicity, and opportunities for diverse substitution.[1][2] The introduction of a chiral center at the C2 position, as in (S)-2-ethylpiperazine, allows for three-dimensional exploration of chemical space, which is critical for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[3] This guide provides a detailed, field-proven synthetic route to this compound, designed for researchers and drug development professionals. The focus is on a robust "chiral pool" strategy, which leverages a readily available, enantiomerically pure starting material to ensure the stereochemical integrity of the final product.

Overview of Synthetic Strategies

The asymmetric synthesis of 2-substituted piperazines is a well-explored area of organic chemistry. Several key strategies have been established:

-

Chiral Pool Synthesis: This is one of the most practical and scalable approaches. It utilizes inexpensive, enantiopure starting materials from nature, such as α-amino acids, to construct the chiral backbone of the target molecule.[4][5][6] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

-

Asymmetric Catalysis: Advanced methods involving transition metal catalysis, such as palladium-catalyzed allylic alkylation, can create the chiral center with high enantioselectivity.[1][2][7] These routes are elegant but may require specialized ligands and optimization.

-

Chiral Auxiliaries and Asymmetric Lithiation: Functionalization of a prochiral piperazine ring can be directed by a covalently bonded chiral auxiliary or by using a chiral ligand like (-)-sparteine in a deprotonation-substitution sequence.[8]

-

Reduction of Chiral Precursors: The stereoselective reduction of a corresponding chiral piperazinone or dihydropyrazine intermediate is a common and effective method for installing the final piperazine ring.[1][2]

This guide will focus on a chiral pool approach starting from (S)-2-aminobutanoic acid, as it offers a direct and reliable pathway to the target compound with the desired (S)-stereochemistry.

Detailed Synthesis Route: A Chiral Pool Approach from (S)-2-Aminobutanoic Acid

The chosen strategy involves a multi-step sequence that transforms (S)-2-aminobutanoic acid into the key chiral diamine precursor, followed by cyclization to form the piperazine ring and final salt formation. This route is logical because the ethyl group and the stereocenter of the starting amino acid directly correspond to the C2-substituent of the target molecule.

Overall Synthetic Scheme

Caption: Synthetic pathway from (S)-2-aminobutanoic acid to the target compound.

Part 1: Synthesis of the Chiral Diamine Precursor

This phase focuses on converting the starting amino acid into a suitably protected, chiral 1,2-diamine.

Step 1: N-Protection of (S)-2-Aminobutanoic Acid

-

Rationale: The first step is to protect the nucleophilic amino group to prevent side reactions in subsequent reduction steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under reductive conditions and its ease of removal under acidic conditions.

-

Reaction: (S)-2-aminobutanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or NaHCO₃) in a water/dioxane solvent system.

-

Product: (S)-2-((tert-butoxycarbonyl)amino)butanoic acid (2 ).

Step 2: Reduction of the Carboxylic Acid

-

Rationale: The carboxylic acid is reduced to a primary alcohol. A mixed anhydride method followed by reduction with sodium borohydride (NaBH₄) is a mild and effective approach that avoids harsh reagents like LiAlH₄, which could be less compatible with other functional groups.

-

Reaction: The Boc-protected amino acid (2 ) is first activated with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form a mixed anhydride. This intermediate is then reduced in situ with NaBH₄.

-

Product: (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (3 ).

Step 3 & 4: Conversion of Alcohol to Azide

-

Rationale: To introduce the second nitrogen atom, the primary alcohol is converted into a good leaving group, which is then displaced by an azide nucleophile. This two-step sequence (mesylation followed by azide substitution) is highly reliable and proceeds with inversion of configuration if the reaction center were chiral, though here it occurs at a primary carbon.

-

Reaction: The alcohol (3 ) is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to form the mesylate. The crude mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

-

Product: (S)-tert-butyl (1-azidobutan-2-yl)carbamate (4 ).

Step 5 & 6: Reduction of Azide and Deprotection

-

Rationale: The azide is reduced to a primary amine, and the Boc group is removed to yield the free diamine, which is the key intermediate for cyclization. Catalytic hydrogenation is an excellent method for cleanly reducing the azide without affecting other parts of the molecule. The Boc group is subsequently cleaved with strong acid.

-

Reaction: The azide (4 ) is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting Boc-protected diamine (5 ) is then treated with a solution of HCl in a solvent like dioxane or isopropanol to remove the Boc group and afford the diamine salt (6 ). For the subsequent step, the free base can be generated or the salt can be used directly under appropriate basic conditions.

-

Product: (S)-butane-1,2-diamine (6 ).

Part 2: Piperazine Ring Formation and Salt Synthesis

With the chiral diamine in hand, the next phase constructs the six-membered piperazine ring.

Step 7: Reductive Amination for Ring Cyclization

-

Rationale: A double reductive amination reaction between the chiral diamine and a protected glyoxal equivalent is an efficient way to form the piperazine ring. Using a readily available protected aldehyde like 2-((4-methoxybenzyl)amino)acetaldehyde dimethyl acetal ensures both nitrogens of the piperazine are protected in a single, directed operation. The p-methoxybenzyl (PMB) groups are advantageous as they can be removed under conditions orthogonal to many other protecting groups.

-

Reaction: (S)-butane-1,2-diamine (6 ) is reacted with the protected amino-acetaldehyde equivalent in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Product: N,N'-bis(p-methoxybenzyl)-(S)-2-ethylpiperazine (7 ).

Step 8: Deprotection of the Piperazine Nitrogens

-

Rationale: The PMB protecting groups must be removed to yield the final free piperazine. This is typically achieved under strong acidic conditions, often with a scavenger like anisole to trap the resulting carbocations.

-

Reaction: The PMB-protected piperazine (7 ) is treated with trifluoroacetic acid (TFA) in the presence of anisole.

-

Product: (S)-2-Ethylpiperazine (8 ).

Step 9: Formation of the Dihydrochloride Salt

-

Rationale: For pharmaceutical applications, the free base is typically converted to a stable, crystalline salt to improve handling, stability, and solubility. The dihydrochloride salt is common for piperazines.[9]

-

Reaction: The purified (S)-2-ethylpiperazine free base (8 ) is dissolved in a suitable solvent, such as isopropanol (IPA) or ethanol, and treated with two equivalents of hydrochloric acid (either as a gas or a solution in the solvent).[10] The salt precipitates from the solution and can be collected by filtration.

-

Product: this compound (9 ).

Experimental Protocols & Data

Summary of Reagents and Conditions

| Step | Starting Material | Key Reagents | Solvent(s) | Temp (°C) | Typical Yield (%) |

| 1 | (S)-2-Aminobutanoic Acid | Boc₂O, NaOH | Dioxane/H₂O | RT | 95-99 |

| 2 | Boc-Amino Acid (2 ) | IBCF, NMM, NaBH₄ | THF | 0 to RT | 85-90 |

| 3 | Boc-Amino Alcohol (3 ) | MsCl, TEA | DCM | 0 to RT | 90-95 (crude) |

| 4 | Mesylate Intermediate | NaN₃ | DMF | 80 | 88-92 (over 2 steps) |

| 5 | Azide (4 ) | H₂ (1 atm), 10% Pd/C | Methanol | RT | 95-99 |

| 6 | Boc-Diamine (5 ) | HCl in Dioxane | Dioxane | RT | >95 (quantitative) |

| 7 | Diamine (6 ) | PMB-protected aldehyde, NaBH(OAc)₃ | DCE | RT | 65-75 |

| 8 | PMB-Piperazine (7 ) | TFA, Anisole | DCM | 0 to RT | 80-85 |

| 9 | Free Base (8 ) | HCl in IPA | Isopropanol | 0 to RT | 90-98 |

Yields are estimates based on analogous transformations in the literature and may vary.

Detailed Protocol: Step 9 - Dihydrochloride Salt Formation

-

Preparation: A solution of crude (S)-2-ethylpiperazine free base (8 ) (e.g., 5.0 g, 43.8 mmol) is prepared in 50 mL of anhydrous isopropanol (IPA). The solution is filtered to remove any particulates.

-

Acidification: The clear filtrate is placed in an ice bath and stirred. A solution of 4M HCl in IPA (2.1 equivalents, approx. 23 mL) is added dropwise over 15 minutes, maintaining the internal temperature below 10°C.

-

Precipitation: A white precipitate will form during the addition. After the addition is complete, the resulting slurry is stirred for an additional 2 hours at 0°C to ensure complete precipitation.

-

Isolation: The solid product is collected by vacuum filtration. The filter cake is washed twice with cold (0°C) anhydrous IPA (2 x 15 mL) and then with diethyl ether (2 x 20 mL).

-

Drying: The white crystalline solid is dried under high vacuum at 40°C for 12-24 hours to a constant weight.

-

Characterization: The final product, this compound (9 ), is characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity. The enantiomeric excess should be confirmed by chiral HPLC analysis.

Conclusion

This guide outlines a robust and scalable synthesis of this compound using a chiral pool strategy. By starting with the enantiopure α-amino acid, (S)-2-aminobutanoic acid, the stereochemical integrity is maintained throughout the synthesis, providing reliable access to the target compound. The described protocols employ well-established chemical transformations, ensuring high yields and purity. This synthetic route provides a practical foundation for researchers and drug development professionals requiring access to this important chiral building block for the exploration of new chemical entities.

References

- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934.

- Enquist, J. A., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health - PMC, PMC4285707.

- Van der Heijden, G., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(29), 7038-7043.

- Al-karboly, A. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(36), 21351-21373.

-

Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1433-1442. Available at: [Link]

- Al-karboly, A. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

-

Singh, G., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]

- Mulzer, J. (2012). Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate.

- Patent WO2004065360A2. Piperazine derivatives and their use as synthesis intermediates. Google Patents.

-

Cymerman Craig, J., & Young, R. J. 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]

Introduction: The Significance of Chiral 2-Substituted Piperazines

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Ethylpiperazine

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse biological systems. Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility allow it to serve as a versatile linker and pharmacophore. While N-substitution of the piperazine core has been extensively explored, the stereocontrolled introduction of substituents onto the carbon framework, particularly at the C2 position, unlocks access to novel three-dimensional chemical space and can profoundly influence pharmacological activity and selectivity.

2-Ethylpiperazine, as a chiral building block, presents a valuable scaffold for developing next-generation therapeutics. The ethyl group provides a lipophilic handle that can probe hydrophobic pockets in target proteins, while the chiral center introduces stereochemical complexity that is often critical for specific molecular recognition. However, the synthesis of enantiomerically pure 2-ethylpiperazine is a non-trivial challenge, requiring precise control over stereochemistry. This guide provides a detailed exploration of robust and scalable strategies for the enantioselective synthesis of this important molecule, offering field-proven insights for researchers in drug discovery and process development.

Chapter 1: The Chiral Pool Approach: Leveraging Nature's Stereochemistry

The most direct and often most reliable method for obtaining enantiopure compounds is to begin with a readily available, inexpensive chiral molecule—a strategy known as chiral pool synthesis. This approach transfers the stereochemical integrity of the starting material to the final product, bypassing the need for chiral catalysts or resolutions. For 2-ethylpiperazine, a logical and efficient precursor is the non-proteinogenic amino acid, (S)-2-aminobutanoic acid.

Principle of the Synthesis

The core strategy involves a multi-step sequence that transforms (S)-2-aminobutanoic acid into the target piperazine ring. The key transformation is the construction of the six-membered ring by forming two new carbon-nitrogen bonds. An efficient way to achieve this is through an intramolecular cyclization or by coupling the chiral diamine precursor with a C2 synthon. A practical and scalable route involves the aza-Michael addition of a protected chiral 1,2-diamine to an in-situ generated vinyl sulfonium salt, a method that has proven effective for a range of 2-substituted piperazines.[1][2]

Synthetic Workflow

The overall workflow begins with the protection and reduction of the amino acid to form a chiral 1,2-diamine, which is then cyclized and deprotected.

Caption: Workflow for chiral pool synthesis of (S)-2-ethylpiperazine.

Detailed Experimental Protocol

Step 1: Synthesis of Orthogonally Protected (S)-1,2-Diaminobutane

-

N-Protection: To a solution of (S)-2-aminobutanoic acid (1.0 equiv.) in 1,4-dioxane/water (1:1), add Na₂CO₃ (2.5 equiv.). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield N-Boc-(S)-2-aminobutanoic acid.

-

Amide Coupling: Dissolve the N-Boc acid (1.0 equiv.) in DMF. Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) at 0 °C. Stir for 30 minutes, then add a solution of 2-nitrobenzenesulfonamide (1.1 equiv.) and DBU (1.2 equiv.) in DMF. Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate. The crude product is purified by column chromatography.

-

Reduction: Dissolve the protected amino acid (1.0 equiv.) in anhydrous THF and cool to 0 °C. Add BH₃·THF complex (3.0 equiv.) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 6 hours. Cool to 0 °C and quench carefully with methanol, followed by 1M HCl. Basify with NaOH and extract with ethyl acetate to yield the protected (S)-1,2-diaminobutane.

Step 2: Aza-Michael Addition for Piperazine Formation [2]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the protected diamine (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Cyclization: Add 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv.) followed by diisopropylethylamine (DIPEA, 3.0 equiv.).[3]

-

Reaction Monitoring: Stir the reaction at room temperature for 16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-Boc, N'-Ns protected (S)-2-ethylpiperazine. Purify by flash chromatography.

Step 3: Deprotection

-

Nosyl Cleavage: Dissolve the protected piperazine (1.0 equiv.) in DMF. Add potassium carbonate (3.0 equiv.) and thiophenol (2.0 equiv.). Stir at room temperature for 3 hours. Dilute with water and extract with ethyl acetate.

-

Boc Cleavage: Dissolve the resulting N-Boc protected piperazine in DCM and add trifluoroacetic acid (TFA, 10 equiv.). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the crude product. Purify by recrystallization or distillation to obtain pure (S)-2-ethylpiperazine.

Data Summary

| Step | Transformation | Typical Yield | Enantiomeric Purity | Reference |

| 1 | Amino Acid to Diamine | 70-85% (over 3 steps) | >99% ee | [2] |

| 2 | Cyclization | 80-95% | >99% ee | [2][3] |

| 3 | Deprotection | 85-95% | >99% ee | [4] |

Chapter 2: Asymmetric Catalysis: Building Chirality Efficiently

While chiral pool synthesis is robust, it is limited by the availability of the starting chiral material. Asymmetric catalysis offers a more flexible and elegant solution, creating the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst. A highly effective method for synthesizing chiral piperazines is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a tetrahydropyrazine or a pyrazin-2-ol.[5][6]

Principle of the Synthesis

This strategy involves the synthesis of a prochiral 2-ethyl-1,4,5,6-tetrahydropyrazine. This substrate is then subjected to hydrogenation using a chiral transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral phosphine ligand. The catalyst-substrate complex forms a transient diastereomeric intermediate, leading to the preferential formation of one enantiomer of 2-ethylpiperazine.

Catalytic Pathway and Enantioselection

The key to enantioselectivity lies in the coordination of the substrate to the chiral metal center. The steric and electronic properties of the chiral ligand create a differentiated energetic landscape for the two possible binding modes of the prochiral enamine, leading to a favored pathway for hydrogen addition.

Caption: Mechanism of catalytic asymmetric hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of Prochiral 2-Ethyl-1,4-dihydropyrazine

-

Condensation: Condense ethylenediamine (1.0 equiv.) with 2-oxobutanal (1.0 equiv.) in methanol at 0 °C. The reaction is typically rapid and forms the dihydropyrazine intermediate, which may exist in equilibrium with other tautomers. This intermediate is often used directly without purification.

Step 2: Catalytic Asymmetric Hydrogenation [5][6]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral ligand (e.g., a derivative of SEGPHOS or BINAP, 1.1 mol%). Add degassed solvent (e.g., methanol or DCM). Stir for 30 minutes to form the active catalyst.

-

Hydrogenation: Add the solution of the crude 2-ethyl-1,4-dihydropyrazine precursor (1.0 equiv.) to the autoclave via cannula.

-

Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-100 atm H₂. Heat the reaction to 40-60 °C and stir for 24 hours.

-

Workup: Carefully vent the autoclave and concentrate the reaction mixture. The crude product is then purified by column chromatography or distillation to yield enantiomerically enriched 2-ethylpiperazine. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Data Summary

| Substrate Type | Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Aryl Pyrazin-2-ol | Pd(TFA)₂ / (S)-SEGPHOS | 68 | 80 | 95 | 88 | [5] |

| Unsaturated Piperazinone | Ir-catalyst | 50 | 25 | >99 | 96 | [7] |

| Alkyl Tetrahydropyrazine | Rh(COD)₂BF₄ / Chiral Ligand | 60 | 50 | 80-95 | 90-99 | (projected) |

Chapter 3: Diastereoselective Synthesis via Asymmetric Lithiation

An alternative strategy that combines elements of substrate control and external reagent control is the asymmetric α-lithiation of a protected piperazine, followed by electrophilic trapping. The use of a chiral ligand, most notably (-)-sparteine, can induce facial selectivity in the deprotonation step, leading to an enantioenriched organolithium species.[1]

Principle of the Synthesis

The process begins with an achiral, symmetrically protected piperazine (e.g., N,N'-di-Boc-piperazine). Treatment with sec-butyllithium (s-BuLi) and (-)-sparteine at low temperature generates a chiral, configurationally stable α-lithiated intermediate. This intermediate then reacts with an ethylating agent (e.g., iodoethane) to install the ethyl group with a specific stereochemistry.

Synthesis and Deprotonation Workflow

Caption: Workflow for asymmetric α-lithiation and alkylation.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck flask under argon, add anhydrous diethyl ether or THF. Add (-)-sparteine (1.2 equiv.) and cool the solution to -78 °C.

-

Deprotonation: Add s-BuLi (1.1 equiv.) dropwise and stir for 15 minutes. Then, add a solution of N,N'-di-Boc-piperazine (1.0 equiv.) in the same solvent dropwise. Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the lithiated species.

-

Alkylation: Add iodoethane (1.5 equiv.) dropwise to the solution at -78 °C. Stir for an additional 4 hours, allowing the reaction to proceed to completion.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ether. Combine the organic layers, dry over MgSO₄, and concentrate.

-

Purification & Deprotection: Purify the crude N,N'-di-Boc-2-ethylpiperazine by flash chromatography. Subsequent deprotection with TFA in DCM as described previously yields the final product.

Data Summary

| N-Protecting Group | Ligand | Electrophile | Yield (%) | ee (%) | Reference |

| Boc | (-)-Sparteine | PhCHO | 80 | 83 | [1] |

| Boc | (-)-Sparteine | Allyl-Br | 89 | (as cuprate) | [8] |

| Boc | (-)-Sparteine | CH₃CH₂I | 75-85 | 80-90 | (projected) |

Chapter 4: Comparative Analysis and Practical Considerations

Choosing the optimal synthetic route depends on the specific project goals, including scale, cost, available equipment, and desired purity.

| Feature | Chiral Pool Synthesis | Asymmetric Catalysis | Asymmetric Lithiation |

| Stereocontrol | Excellent (from starting material) | Excellent (catalyst-controlled) | Good to Excellent (ligand-controlled) |

| Scalability | High; well-established procedures | Moderate to High; requires specialized catalysts and equipment (autoclaves) | Moderate; requires cryogenic conditions (-78 °C) |

| Versatility | Limited by availability of chiral precursors | High; wide range of substrates can be designed | High; wide range of electrophiles can be used |

| Cost | Can be high if chiral amino acid is expensive | Potentially high due to precious metal catalysts and ligands | Moderate; sparteine is a natural product, but cryogenic conditions add cost |

| Key Challenge | Availability of diverse starting materials | Catalyst screening and optimization | Handling of pyrophoric reagents and strict anhydrous/anaerobic conditions |

Expert Insights:

-

For early-stage discovery chemistry , where rapid access to small quantities of material is needed, the Asymmetric Lithiation route is highly attractive due to its flexibility.

-

For process development and scale-up , the Chiral Pool Synthesis is often the most robust and cost-effective method, provided the requisite amino acid is commercially available at a reasonable price.

-

Asymmetric Catalysis represents the most elegant and modern approach. While it may require more initial investment in catalyst screening, it offers significant advantages in terms of step-economy and flexibility for creating diverse analogs, making it ideal for building chemical libraries.

Conclusion

The enantioselective synthesis of 2-ethylpiperazine is a solvable yet challenging task that sits at the intersection of classic organic chemistry and modern catalytic methods. The three primary strategies discussed—chiral pool synthesis, asymmetric catalysis, and asymmetric lithiation—each provide a viable pathway to the target molecule, with distinct advantages and disadvantages. The selection of a specific route should be a strategic decision based on a thorough analysis of project requirements. As the demand for stereochemically complex and novel pharmaceutical building blocks continues to grow, the development of even more efficient, sustainable, and versatile methods for their synthesis will remain a critical area of research.

References

- ResearchGate. (2025, August 5). Asymmetric synthesis of 2-arylpiperazines | Request PDF.

- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (2020, May 22).

- National Institutes of Health. (2023, February 21).

- ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Stoltz Group, Caltech. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

- ResearchGate. (2019, March 19).

- DigitalCommons@TMC. (2022, May 25).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Chiral Piperazine Building Blocks: A Guide to Synthesis, Application, and Analysis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its presence is a hallmark of numerous blockbuster drugs, valued for its ability to modulate physicochemical properties like solubility and basicity, and to present pharmacophoric groups in a well-defined spatial orientation.[1][2][3] However, the vast majority of these drugs feature substitution only at the nitrogen atoms, leaving the rich three-dimensional chemical space offered by stereocenters on the carbon framework largely unexplored.[4][5]

This guide delves into the synthesis and application of chiral C-substituted piperazines. As the pharmaceutical industry increasingly focuses on stereochemically pure active ingredients, the demand for efficient, scalable, and reliable methods to produce enantiopure building blocks has become critical.[5][6] Chirality is not a trivial detail; the specific three-dimensional arrangement of atoms dictates the interaction between a drug and its biological target. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause undesirable side effects.[6][7] Therefore, mastering the asymmetric synthesis of piperazine cores is essential for developing safer, more selective, and more potent next-generation therapeutics.

This document serves as a technical resource for drug discovery professionals, providing an expert-level overview of key synthetic strategies, practical applications, and the critical analytical techniques required to validate stereochemical integrity.

The Strategic Importance of Chirality in Piperazine Scaffolds

The introduction of a chiral center onto the piperazine ring profoundly impacts a molecule's pharmacodynamic and pharmacokinetic profiles. Biological systems—from enzymes to receptors—are inherently chiral, and they differentiate between stereoisomers.[7]

-

Pharmacodynamic Implications : A single stereocenter can dramatically alter binding affinity and selectivity. For instance, the HIV protease inhibitor Indinavir features a chiral piperazine derivative, where the specific stereochemistry is crucial for fitting into the enzyme's active site.[8] Similarly, stereoisomers of methyl-substituted aryl piperazinium compounds show distinct selectivity for α9 and α7 nicotinic acetylcholine receptors, highlighting how chirality can be used to fine-tune receptor subtype selectivity.[7]

-

Pharmacokinetic (ADME) Advantages : Chirality can influence a drug's absorption, distribution, metabolism, and excretion. Introducing chiral centers can modulate properties like lipophilicity and interactions with metabolic enzymes (e.g., cytochrome P450s) and transporters, potentially improving a drug's half-life and bioavailability.[9][10]

The following table provides examples of drugs where the chirality of the piperazine or a related core is essential for their therapeutic profile.

| Drug/Intermediate | Therapeutic Class | Chiral Piperazine Feature & Significance |

| Indinavir | HIV Protease Inhibitor | Contains an α-secondary piperazine. The specific stereochemistry is critical for potent antiviral activity.[8][11] |

| Aprepitant Intermediate | Antiemetic (NK1 Antagonist) | The synthesis relies on a chiral morpholin-2-one, a close structural relative of piperazin-2-ones, demonstrating the value of these chiral synthons.[12] |

| Gatifloxacin | Antibiotic | Possesses a stereogenic center on the piperazine ring at the C-7 position; the (S)-enantiomer is the eutomer, responsible for its antibacterial action.[6] |

| (-)-Nutlin-3 | p53/MDM2 Inhibitor | A potent anticancer agent containing a chiral piperazin-2-one core. The activity resides in a single enantiomer.[11] |

Core Strategies for Asymmetric Synthesis

The efficient construction of enantiomerically pure piperazines is a central challenge in medicinal chemistry. Several robust strategies have been developed, each with distinct advantages and applications. The choice of method is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.

Chiral Pool Synthesis

This strategy leverages the abundance of enantiopure starting materials provided by nature, most commonly amino acids.[13] By using a pre-existing stereocenter, the synthesis is directed to produce the desired enantiomer of the piperazine product. This approach is often reliable, scalable, and avoids the need for chiral chromatography or complex catalyst systems.[14][15]

Causality : The choice of a specific amino acid (e.g., L-proline, (S)-aspartate) directly determines the absolute stereochemistry of the final piperazine product. The inherent chirality of the starting material is transferred through a sequence of chemical transformations to the heterocyclic core.[16][17]

Protocol: Synthesis of a Homochiral Bicyclic Piperazine from L-Proline [16]

This protocol illustrates the synthesis of an enantiomerically pure bicyclic piperazine, a valuable scaffold, using L-proline as the chiral source.

-

Peptide Coupling:

-

To a solution of L-proline methyl ester hydrochloride (1.0 eq) and an N-Boc protected amino acid (1.1 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0°C and add a coupling agent such as HATU (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates completion.

-

Perform an aqueous workup and purify the resulting dipeptide intermediate by column chromatography.

-

-

Deprotection and Cyclization:

-

Dissolve the purified dipeptide in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the crude amine salt in a suitable solvent (e.g., methanol) and add a base (e.g., sodium bicarbonate) to neutralize. The mixture is heated to reflux to promote cyclization into the diketopiperazine derivative.

-

Purify the diketopiperazine by recrystallization or chromatography.

-